molecular formula C6H3BrClN3 B6271092 4-azido-2-bromo-1-chlorobenzene CAS No. 1501896-36-1

4-azido-2-bromo-1-chlorobenzene

Cat. No.: B6271092
CAS No.: 1501896-36-1
M. Wt: 232.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-2-bromo-1-chlorobenzene is an organic compound with the chemical formula C6H3BrClN3. It belongs to the family of aryl azides and is known for its high reactivity due to the presence of the azido group. This compound is used as a reagent in various chemical reactions and has applications in different fields such as medical research, environmental research, and industrial research.

Preparation Methods

The synthesis of 4-azido-2-bromo-1-chlorobenzene typically involves the diazotization of 2-chloroaniline followed by a Sandmeyer reaction . The reaction conditions for this process include the use of sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with sodium azide to introduce the azido group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Azido-2-bromo-1-chlorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

    Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common reagents used in these reactions include sodium azide, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Azido-2-bromo-1-chlorobenzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other azido compounds and in click chemistry reactions.

    Biology: The compound can be used in bioconjugation techniques to label biomolecules with azido groups for further functionalization.

    Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-azido-2-bromo-1-chlorobenzene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction commonly used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

4-Azido-2-bromo-1-chlorobenzene can be compared with other halogenated aromatic compounds such as:

    1-Bromo-2-chlorobenzene: Similar in structure but lacks the azido group, making it less reactive in certain types of reactions.

    4-Bromo-1,2-dichlorobenzene: Contains an additional chlorine atom, which can influence its reactivity and applications.

    4-Azido-1-bromo-2-chlorobenzene: Another isomer with similar reactivity but different substitution pattern.

The uniqueness of this compound lies in its combination of the azido group with bromine and chlorine substituents, which provides a unique reactivity profile for various chemical transformations.

Properties

CAS No.

1501896-36-1

Molecular Formula

C6H3BrClN3

Molecular Weight

232.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.